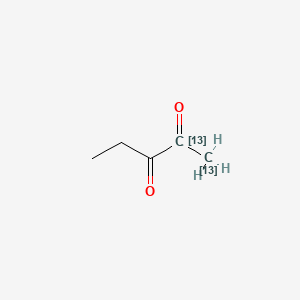
2,3-Pentanedione-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Pentanedione-13C2 is a stable isotope-labeled compound, specifically a diketone, with the chemical formula C5H8O2. It is also known as acetylpropionyl. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which allows for detailed studies in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Pentanedione can be synthesized through the condensation of bio-derived lactic acid over polymorphic zirconium dioxide. This method exhibits high selectivity, activity, and stability, achieving 99.7% conversion and 95.5% selectivity at 325°C .
Industrial Production Methods: Industrial production of 2,3-pentanedione involves a multi-step chemical synthesis or extraction from milk waste. The green route involves vapor-phase condensation of crude lactic acid over polymorphic zirconium dioxide, which is a more sustainable method .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Pentanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various catalysts and reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions vary widely and can include alcohols, acids, and substituted diketones .
Aplicaciones Científicas De Investigación
2,3-Pentanedione-13C2 is used in a variety of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of novel bisphenols and other complex molecules.
Biology: It is used in studies involving metabolic pathways and enzyme reactions due to its isotopic labeling.
Medicine: It is used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Mecanismo De Acción
The mechanism of action of 2,3-pentanedione-13C2 involves its interaction with various molecular targets and pathways. As a diketone, it can participate in various chemical reactions, including condensation and polymerization. Its isotopic labeling allows for detailed tracking and analysis of these reactions in different systems .
Comparación Con Compuestos Similares
Diacetyl: Another diketone with similar properties but different applications.
Acetoin: A related compound with similar chemical structure but different reactivity and uses.
Uniqueness: 2,3-Pentanedione-13C2 is unique due to its isotopic labeling, which allows for detailed studies in various fields. Its green synthesis route and high selectivity make it a valuable compound for sustainable chemistry .
Propiedades
Fórmula molecular |
C5H8O2 |
|---|---|
Peso molecular |
102.10 g/mol |
Nombre IUPAC |
(1,2-13C2)pentane-2,3-dione |
InChI |
InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3/i2+1,4+1 |
Clave InChI |
TZMFJUDUGYTVRY-NDLBAUGKSA-N |
SMILES isomérico |
CCC(=O)[13C](=O)[13CH3] |
SMILES canónico |
CCC(=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


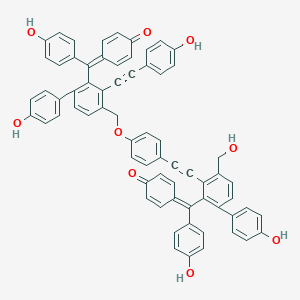
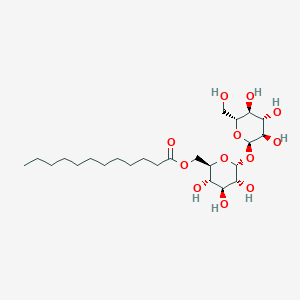
![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
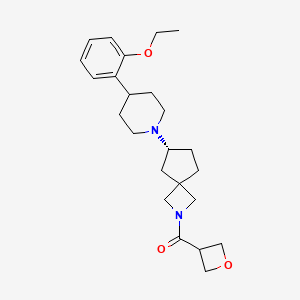
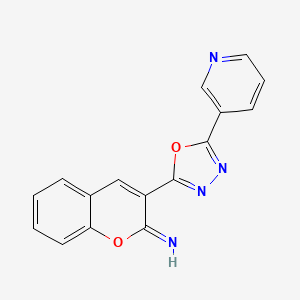

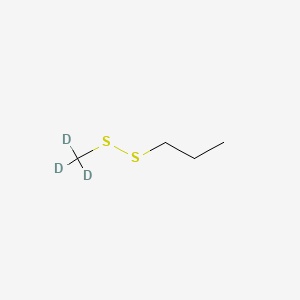




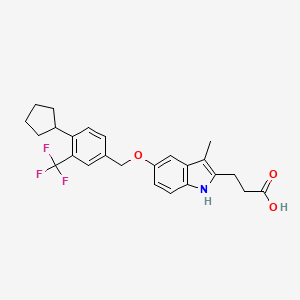
![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
